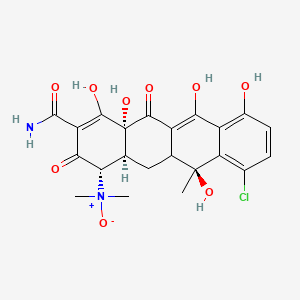
N-Nitroso-5-hydroxy Pyrrolidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-5-hydroxy Pyrrolidone is a compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by the presence of a nitroso group attached to a pyrrolidone ring, which also contains a hydroxyl group. Nitrosamines, including this compound, are often scrutinized in pharmaceutical and industrial contexts due to their potential health risks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-5-hydroxy Pyrrolidone typically involves the nitrosation of 5-hydroxy pyrrolidone. This process can be achieved by reacting 5-hydroxy pyrrolidone with nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrosating agents and the implementation of safety measures to mitigate the risks associated with nitrosamine formation. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-5-hydroxy Pyrrolidone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-Nitroso-5-hydroxy Pyrrolidone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-Nitroso-5-hydroxy Pyrrolidone involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. The nitroso group can undergo metabolic activation, forming reactive intermediates that can interact with DNA and proteins, leading to mutations and other cellular damage. The pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the bioactivation of nitrosamines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitrosodimethylamine (NDMA): Known for its potent carcinogenic properties and similar nitrosamine structure.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with comparable chemical properties and health risks.
Uniqueness
N-Nitroso-5-hydroxy Pyrrolidone is unique due to the presence of the hydroxyl group on the pyrrolidone ring, which influences its chemical reactivity and potential biological effects. This structural feature distinguishes it from other nitrosamines and contributes to its specific applications and risks .
Eigenschaften
Molekularformel |
C4H6N2O3 |
|---|---|
Molekulargewicht |
130.10 g/mol |
IUPAC-Name |
5-hydroxy-1-nitrosopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-2-4(8)6(3)5-9/h3,7H,1-2H2 |
InChI-Schlüssel |
DDGCYDMONUAURC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


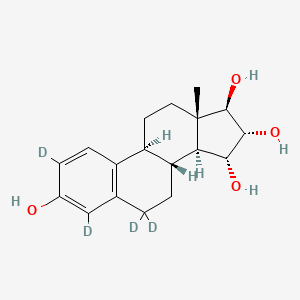
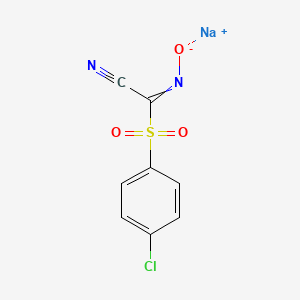
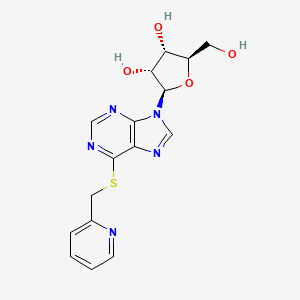
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)
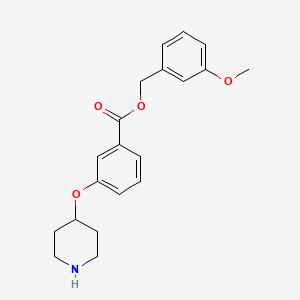
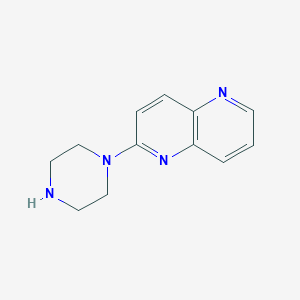
![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)
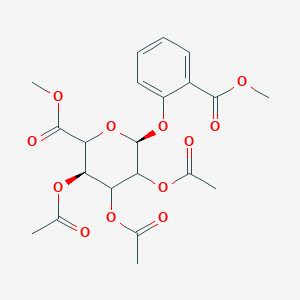
![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)
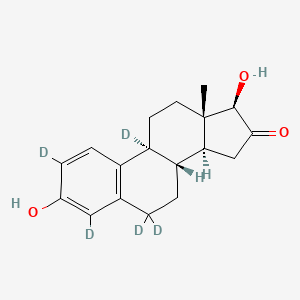
![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)
